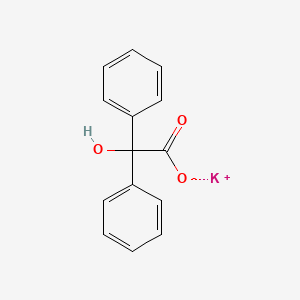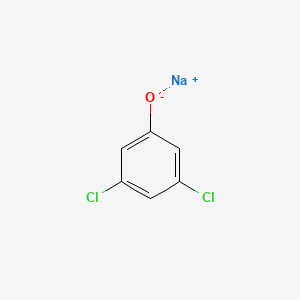![molecular formula C27H46N2O3 B13768690 n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide CAS No. 7144-52-7](/img/structure/B13768690.png)
n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide is a chemical compound with the molecular formula C27H46N2O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide typically involves the reaction of octadecanoic acid with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Methoxyphenyl)carbamoyl]octadecanamide
- N-[(2-Propoxyphenyl)carbamoyl]octadecanamide
- N-[(2-Butoxyphenyl)carbamoyl]octadecanamide
Uniqueness
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity .
Propriétés
Numéro CAS |
7144-52-7 |
|---|---|
Formule moléculaire |
C27H46N2O3 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
N-[(2-ethoxyphenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C27H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-26(30)29-27(31)28-24-21-19-20-22-25(24)32-4-2/h19-22H,3-18,23H2,1-2H3,(H2,28,29,30,31) |
Clé InChI |
ORBZZXKRZWGZCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)









